molecular formula C60H68F4N4O14S2 B605093 Abediterol napadisylate CAS No. 1044516-17-7

Abediterol napadisylate

カタログ番号 B605093
CAS番号: 1044516-17-7
分子量: 1209.33
InChIキー: YWFAHMIAJNFTHW-VRCDMBAWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Abediterol napadisylate is a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma.

科学的研究の応用

Pharmacological Characteristics

  • Abediterol, a novel inhaled β2-adrenoceptor agonist, is being developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exhibits high affinity and functional selectivity for human β2-adrenoceptors over β1-adrenoceptors. Abediterol is characterized by a fast onset of action and a prolonged duration of action, potentially suitable for once-daily dosing in humans. It also shows a favorable cardiovascular safety profile in preclinical models (Aparici et al., 2012).

Clinical Efficacy and Safety in Asthma and COPD

  • Abediterol has demonstrated efficacy, safety, and tolerability in patients with stable, persistent asthma. In a Phase II study, various doses of abediterol provided significant improvements in lung function and were well tolerated over a 7-day period (Beier et al., 2017).
  • In another study focusing on persistent asthma, abediterol showed potent and long-lasting bronchodilatory effects with a good safety and tolerability profile. Improvements in lung function parameters were observed and sustained up to 36 hours post-dose (Beier et al., 2014).

Comparative Studies with Other LABAs

  • Abediterol demonstrated higher in vitro potency and duration of action compared to other marketed once-daily long-acting β2-adrenoceptor agonists (LABAs) such as indacaterol, olodaterol, and vilanterol. In animal models, abediterol showed a potent bronchodilation effect and a sustained duration of action suited for once-daily dosing, along with a reduced potential for class-related cardiac side effects (Aparici et al., 2016).

First-in-Human Study

  • A first-in-human study indicated that abediterol exhibits a potent, rapid, and sustained bronchodilatory effect in healthy male subjects, with a good safety and tolerability profile within the tested dose range. This study laid the groundwork for further investigation of lower doses in patients with asthma and COPD (Timmer et al., 2014).

Binding Kinetics and Receptor Affinity

  • Abediterol has shown a fast association rate and long residence time at β2-adrenoceptors, compared to other LABAs. Its kinetic selectivity for β2- over β1-adrenoceptors is consistent with its clinical onset and duration of action, supporting its potential for reduced cardiac side effects (Ramos et al., 2018).

Synthesis of Abediterol

  • A novel synthesis approach for the lipophilic tail portion of abediterol has been proposed, utilizing hydroformylation. This alternative route avoids hazardous materials and demonstrates increased control from a process chemistry perspective (Munday et al., 2019).

特性

CAS番号

1044516-17-7

製品名

Abediterol napadisylate

分子式

C60H68F4N4O14S2

分子量

1209.33

IUPAC名

(R)-5-(2-((6-(2,2-difluoro-2-phenylethoxy)hexyl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one heminaphthalene-1,5-disulfonate

InChI

InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1

InChIキー

YWFAHMIAJNFTHW-VRCDMBAWSA-N

SMILES

O=S(C1=C2C=CC=C(S(=O)(O)=O)C2=CC=C1)(O)=O.O=C3NC4=C(C([C@@H](O)CNCCCCCCOCC(F)(F)C5=CC=CC=C5)=CC=C4O)C=C3.O=C6NC7=C(C([C@@H](O)CNCCCCCCOCC(F)(F)C8=CC=CC=C8)=CC=C7O)C=C6

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Abediterol napadisylate;  LAS100977 napadisylate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abediterol napadisylate
Reactant of Route 2
Abediterol napadisylate
Reactant of Route 3
Abediterol napadisylate
Reactant of Route 4
Abediterol napadisylate
Reactant of Route 5
Abediterol napadisylate
Reactant of Route 6
Abediterol napadisylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。